1-trifluoromethanesulfonylpiperidin-4-ol
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Overview
Description
1-trifluoromethanesulfonylpiperidin-4-ol is a chemical compound that features a piperidine ring substituted with a trifluoromethanesulfonyl group and a hydroxyl group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The trifluoromethanesulfonyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-trifluoromethanesulfonylpiperidin-4-ol typically involves the introduction of the trifluoromethanesulfonyl group to a piperidine derivative. One common method is the reaction of piperidin-4-ol with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-trifluoromethanesulfonylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The trifluoromethanesulfonyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups to the piperidine ring .
Scientific Research Applications
1-trifluoromethanesulfonylpiperidin-4-ol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of 1-trifluoromethanesulfonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure that serves as a building block for many pharmaceuticals.
Trifluoromethylpyridines: Compounds containing a trifluoromethyl group and a pyridine ring, used in agrochemicals and pharmaceuticals.
Terpinen-4-ol: A compound with a similar hydroxyl group, used for its antimicrobial properties.
Uniqueness
1-trifluoromethanesulfonylpiperidin-4-ol is unique due to the combination of the piperidine ring and the trifluoromethanesulfonyl group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and biological activity compared to other similar compounds .
Properties
CAS No. |
1156133-41-3 |
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Molecular Formula |
C6H10F3NO3S |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
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